

CC-90005: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: CC-90005

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This guide provides a detailed comparison of the kinase selectivity profile of **CC-90005**, a potent and selective inhibitor of Protein Kinase C-theta (PKC- θ). The data presented is intended to offer an objective overview of its performance against a broad panel of kinases, supported by experimental data to aid in research and drug development decisions.

Executive Summary

CC-90005 is a highly selective, orally active inhibitor of PKC- θ with an IC₅₀ of 8 nM. Its primary mechanism of action involves the inhibition of T-cell activation by blocking the expression of interleukin-2 (IL-2). This guide summarizes the cross-reactivity of **CC-90005** against a wide range of kinases, demonstrating its exquisite selectivity for its primary target.

Kinase Selectivity Profile of CC-90005

The cross-reactivity of **CC-90005** was evaluated against a panel of 456 kinases using the KINOMEscan™ platform. The following table summarizes the kinases with the highest binding affinity to **CC-90005**, presented as the percentage of control, where a lower percentage indicates stronger binding.

Target Kinase	Percentage of Control (%) @ 1 μ M
PKC- θ	0.5
ZAK (MLTK)	3.5
AURA (AURKA)	12
AURB (AURKB)	13
CAMKK1	10
CAMKK2	6.5
DYRK1A	14
DYRK1B	15
DYRK2	11
GSK3A	18
GSK3B	16
MINK1 (MINK)	7.5
MKK6 (MAP2K6)	17
p38-alpha (MAPK14)	19
p38-beta (MAPK11)	20
PIM1	13
PIM2	14
PIM3	12
PLK1	15
ROCK1	18
ROCK2	17

Table 1: Kinase Selectivity of **CC-90005**. Data from a KINOMEScan™ assay showing the binding of **CC-90005** to a panel of 456 kinases at a concentration of 1 μ M. The results are

expressed as a percentage of the control (DMSO).

In addition to the broad kinase screening, the inhibitory activity of **CC-90005** was specifically assessed against members of the PKC family.

PKC Isoform	IC50 (nM)	Fold Selectivity vs. PKC-θ
PKC-θ	8	1
PKC-δ	4440	>550
Other PKC Family Members	>3000	>375

Table 2: Selectivity of **CC-90005** against PKC Family Kinases. This table highlights the high selectivity of **CC-90005** for PKC-θ over other PKC isoforms.[\[1\]](#)

Experimental Protocols

1. KINOMEScan™ Kinase Profiling

The kinase selectivity of **CC-90005** was determined using the KINOMEScan™ assay platform (DiscoverX). This method is based on a competitive binding assay.

- Principle: The assay measures the ability of a test compound (**CC-90005**) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag.
- Methodology:
 - A panel of 456 purified, DNA-tagged kinases was used.
 - **CC-90005** was added to the kinase assays at a final concentration of 1 μM in the presence of the immobilized ligand.
 - The reactions were incubated to allow for binding competition to reach equilibrium.
 - Unbound components were washed away.
 - The amount of kinase bound to the immobilized ligand was quantified by qPCR.

- Results are reported as "percentage of control," where the control is the amount of kinase bound in the presence of DMSO. A lower percentage indicates stronger binding of the test compound.

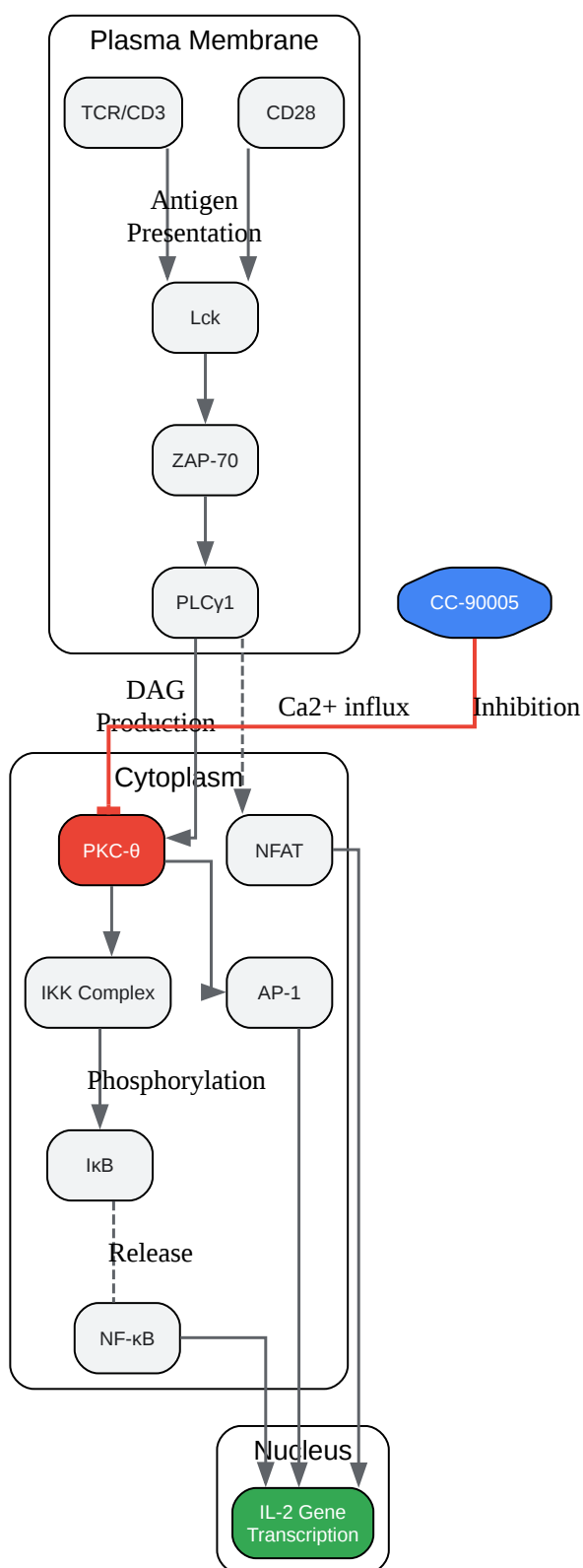
2. Biochemical IC₅₀ Determination for PKC Isoforms

The half-maximal inhibitory concentration (IC₅₀) of **CC-90005** against various PKC isoforms was determined using a biochemical assay, likely a variation of the LanthaScreen™ Eu Kinase Binding Assay or a similar TR-FRET based method.

- Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.
- Methodology:
 - Reactions were set up containing the respective purified PKC isoform, a europium-labeled anti-tag antibody, and an Alexa Fluor 647-labeled ATP-competitive kinase inhibitor (tracer).
 - **CC-90005** was serially diluted and added to the reaction mixtures.
 - The binding of the tracer to the kinase brings the europium donor and the Alexa Fluor 647 acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
 - Competitive binding of **CC-90005** displaces the tracer, leading to a decrease in the TR-FRET signal.
 - IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of PKC-θ in T-Cell Activation

CC-90005 exerts its therapeutic effect by inhibiting PKC-θ, a critical component of the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the central role of PKC-θ in T-cell activation.



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Figure 1: Simplified T-Cell Receptor Signaling Pathway. This diagram illustrates the central role of PKC- θ in the activation of transcription factors leading to IL-2 gene expression. **CC-90005** inhibits this pathway by directly targeting PKC- θ .

Conclusion

The experimental data demonstrates that **CC-90005** is a highly selective inhibitor of PKC- θ . Its cross-reactivity with a broad panel of kinases is minimal, with significant off-target binding observed for only a few kinases at a concentration of 1 μ M. The high degree of selectivity for PKC- θ over other PKC isoforms further underscores its specificity. This favorable selectivity profile, combined with its potent inhibition of T-cell activation, makes **CC-90005** a valuable tool for research in immunology and a promising candidate for the treatment of T-cell mediated autoimmune diseases.

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References

- 1. medchemexpress.com [medchemexpress.com]
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